2-tert-Butylphenyl isothiocyanate
Description
Contextualization of the Isothiocyanate Functional Group in Contemporary Organic Chemistry
The isothiocyanate functional group (–N=C=S) is a highly reactive and versatile moiety in modern organic synthesis. wikipedia.org Isothiocyanates are characterized by their electrophilic carbon atom, making them susceptible to attack by a wide range of nucleophiles. nih.gov This reactivity has been harnessed in a multitude of chemical transformations, including the synthesis of thioureas, thioamides, and a variety of sulfur- and nitrogen-containing heterocycles. kiku.dkarkat-usa.org
Many isothiocyanates are naturally occurring compounds, often found in plants of the Brassica genus, such as broccoli, cabbage, and mustard. wikipedia.orgnih.gov These natural isothiocyanates are often produced through the enzymatic conversion of glucosinolates. iiab.me Beyond their natural origins, synthetic isothiocyanates have become indispensable reagents in various fields. For instance, phenyl isothiocyanate is famously used in the Edman degradation for the sequential determination of amino acids in peptides. iiab.me
The synthesis of isothiocyanates has been a subject of extensive research for nearly a century. nih.gov Common methods for their preparation include the reaction of primary amines with carbon disulfide to form dithiocarbamate (B8719985) salts, which are then treated with a desulfurizing agent. nih.govorganic-chemistry.org Other approaches involve the use of thiophosgene (B130339) and its less toxic alternatives. kiku.dk
The Unique Steric and Electronic Influences of ortho-tert-Butyl Substitution on Aryl Isothiocyanate Reactivity
The introduction of a tert-butyl group at the ortho position of an aryl isothiocyanate profoundly impacts its chemical reactivity due to a combination of steric and electronic effects.
Steric Hindrance: The bulky nature of the tert-butyl group creates significant steric hindrance around the isothiocyanate functionality. rsc.org This steric bulk can impede the approach of nucleophiles to the electrophilic carbon of the –N=C=S group, thereby influencing the rate and regioselectivity of reactions. In electrophilic aromatic substitution reactions, the tert-butyl group can sterically block the ortho position to some extent. stackexchange.com
Electronic Effects: The tert-butyl group is generally considered to be an electron-donating group through an inductive effect. stackexchange.com This electron donation can influence the electronic properties of the aromatic ring and the isothiocyanate group. Specifically, the insertion of tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), a phenomenon attributed to hyperconjugation and electrostatic destabilization. nih.gov In the context of electrophilic aromatic substitution, the tert-butyl group acts as an activating ortho-para director, though the steric hindrance often leads to a predominance of the para-substituted product. stackexchange.com
Research Landscape of 2-tert-Butylphenyl Isothiocyanate in Chemical Sciences
Research on this compound, while not as extensive as for some other isothiocyanates, has explored its synthesis and reactivity. The compound, also known by its IUPAC name 2-isothiocyanato-2-methylpropane, is a colorless liquid with a pungent odor. ontosight.ainih.gov
Synthesis: Like other isothiocyanates, this compound can be synthesized from its corresponding primary amine, 2-tert-butylaniline (B1265841). A common method involves the reaction of the amine with carbon disulfide and a desulfurizing agent. kiku.dkorganic-chemistry.org
Reactivity and Applications: The reactivity of this compound is governed by the interplay of the reactive isothiocyanate group and the sterically demanding ortho-tert-butyl substituent. It has been used in specific synthetic applications, such as modifying the pore size of metal-organic frameworks. sigmaaldrich.com The tert-amino effect has been utilized in the rearrangement of aryl isothiocyanates to synthesize benzimidazothiazepines and benzimidazothioethers. nih.govresearchgate.net
Physicochemical Properties: The physical and chemical properties of this compound are well-documented.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NS | nih.gov |
| Molecular Weight | 115.20 g/mol | sigmaaldrich.com |
| Boiling Point | 30-32 °C at 10 mmHg | sigmaaldrich.com |
| Melting Point | 10.5-11.5 °C | sigmaaldrich.com |
| Density | 0.908 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.48 | sigmaaldrich.com |
| CAS Number | 590-42-1 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NS |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
1-tert-butyl-2-isothiocyanatobenzene |
InChI |
InChI=1S/C11H13NS/c1-11(2,3)9-6-4-5-7-10(9)12-8-13/h4-7H,1-3H3 |
InChI Key |
ZCUHDPHNPZQPND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N=C=S |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 Tert Butylphenyl Isothiocyanate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a comprehensive understanding of the molecular framework of 2-tert-butylphenyl isothiocyanate can be achieved.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides valuable information about the chemical environment of its protons. The tert-butyl group, due to the high symmetry of the 2-bromo-2-methylpropane (B165281) molecule to which its three methyl groups are attached, typically exhibits a single, strong singlet peak in the upfield region of the spectrum. docbrown.info For instance, in 2-iodo-2-methylpropane, the nine equivalent protons of the tert-butyl group appear as a single singlet at a chemical shift of 1.95 ppm. docbrown.info The aromatic protons of the phenyl ring will appear as a complex multiplet in the downfield region, typically between 7.0 and 7.5 ppm, due to spin-spin coupling between adjacent protons. nih.govchemicalbook.com The specific chemical shifts and coupling patterns of these aromatic protons are influenced by the positions of the tert-butyl and isothiocyanate groups on the ring.
For comparison, the aromatic protons of unsubstituted phenyl isothiocyanate appear in the range of 7.10 to 7.40 ppm. chemicalbook.com In a related compound, phenethyl isothiocyanate, the aromatic protons are observed as a multiplet, while the methylene (B1212753) protons adjacent to the isothiocyanate group and the other methylene group appear as distinct signals. chemicalbook.com
Table 1: Representative ¹H NMR Chemical Shifts
| Compound | Functional Group | Chemical Shift (ppm) | Solvent |
|---|---|---|---|
| Phenyl Isothiocyanate nih.gov | Aromatic Protons | 7.10 - 7.40 | CDCl₃ |
| 2-Iodo-2-methylpropane docbrown.info | tert-Butyl Protons | 1.95 | CDCl₃ |
Carbon NMR (¹³C NMR) Characterization, including Isothiocyanate Carbon Resonance
The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of this compound. The carbon atoms of the tert-butyl group will have a characteristic chemical shift, with the quaternary carbon appearing at a different shift than the three equivalent methyl carbons. For example, in tert-butyl isothiocyanate, the quaternary carbon and the methyl carbons are identifiable in the spectrum. chemicalbook.com
A noteworthy feature in the ¹³C NMR spectra of isothiocyanates is the resonance of the isothiocyanate carbon (-N=C=S). This carbon often displays a very broad and weak signal, sometimes to the point of being "near-silent" or unobservable in standard spectra. glaserchemgroup.comnih.govresearchgate.net This phenomenon is attributed to the structural flexibility of the isothiocyanate group, specifically the bending at the nitrogen and carbon atoms, which leads to extreme broadening of the ¹³C NMR signal. glaserchemgroup.comnih.govacs.org For instance, in allyl isothiocyanate, the isothiocyanate carbon appears as a very broad peak around 133.3 ppm, which can be confirmed using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. glaserchemgroup.com The chemical shift of the isothiocyanate carbon in phenyl isothiocyanate has been reported at approximately 135.44 ppm. nih.gov
The aromatic carbons of this compound will exhibit distinct signals in the downfield region of the spectrum, with their chemical shifts influenced by the electronic effects of the substituents. docbrown.info
Table 2: Representative ¹³C NMR Chemical Shifts
| Compound | Carbon Atom | Chemical Shift (ppm) | Solvent |
|---|---|---|---|
| Phenyl Isothiocyanate nih.gov | Isothiocyanate Carbon | 135.44 | CDCl₃ |
| Phenyl Isothiocyanate nih.gov | Aromatic Carbons | 125.57, 127.48, 129.43, 131.14 | CDCl₃ |
| 2-Iodobutane docbrown.info | CH | ~38 | CDCl₃ |
| 2-Iodobutane docbrown.info | CH₃ (adjacent to I) | ~28 | CDCl₃ |
| Butyl Isothiocyanate chemicalbook.com | Isothiocyanate Carbon | Not specified | Not specified |
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed. science.gov These experiments are crucial for complex molecules where 1D spectra may be difficult to interpret due to overlapping signals.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system. For this compound, COSY would be used to trace the connectivity of the protons on the aromatic ring. rsc.orgyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals. rsc.orgyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different functional groups, such as linking the tert-butyl group and the isothiocyanate group to the phenyl ring. rsc.orgyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. For example, NOESY can show through-space interactions between the protons of the tert-butyl group and the adjacent protons on the phenyl ring, confirming their relative orientation. rsc.orgresearchgate.net
By combining the information from these 2D NMR experiments, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved. researchgate.net
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information to NMR for the characterization of this compound.
Infrared (IR) spectroscopy is particularly useful for identifying the characteristic functional groups present in the molecule. The isothiocyanate group (-N=C=S) has a very strong and sharp absorption band in the region of 2000-2200 cm⁻¹, corresponding to the asymmetric stretching vibration. For example, the IR spectrum of 2-(4-methylphenylthio)phenyl isothiocyanate shows a strong band in this region. nist.gov Other characteristic absorptions would include those for the C-H stretching of the tert-butyl and aromatic groups, as well as aromatic C=C stretching vibrations. The IR spectrum of 2-tert-butylphenol, a related compound, shows characteristic bands for the hydroxyl and aromatic moieties. chemicalbook.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region due to π-π* transitions of the phenyl ring. The position and intensity of these bands can be influenced by the substituents. For instance, allyl isothiocyanate exhibits a UV absorption maximum around 240 nm. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula of this compound can be confirmed.
In addition to providing the exact mass of the molecular ion, mass spectrometry also reveals characteristic fragmentation patterns upon ionization. For aromatic compounds, fragmentation often involves the loss of substituents or cleavage of the aromatic ring. In the case of this compound, common fragmentation pathways could include the loss of the tert-butyl group, the isothiocyanate group, or smaller fragments. libretexts.org For example, the mass spectrum of allyl isothiocyanate shows a distinct fragmentation pattern. nist.gov The fragmentation of amines, which are structurally related to isothiocyanates, is often dominated by alpha-cleavage. libretexts.org Analysis of the fragmentation pattern provides valuable structural information that complements the data obtained from NMR and other spectroscopic techniques. nih.gov
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular architecture. rsc.org
For this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the phenyl ring, the tert-butyl group, and the isothiocyanate moiety. It would also provide information on the planarity of the phenyl ring and the orientation of the substituents relative to the ring. Studies on related compounds like phenyl isocyanate and phenyl isothiocyanate have provided detailed structural parameters. nih.gov For instance, in phenyl isothiocyanate, the C-N bond length is shorter and the C-N-C angle is larger compared to phenyl isocyanate, indicating a more sp-like character of the nitrogen atom. nih.gov The typical bond angle for C-N=C in aryl isothiocyanates is around 165°. wikipedia.org
Furthermore, X-ray crystallography can reveal intermolecular interactions, such as packing forces and non-covalent interactions, in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.
Comprehensive Reaction Chemistry and Mechanistic Investigations of 2 Tert Butylphenyl Isothiocyanate
Heteroatom Nucleophilic Additions to the Isothiocyanate Group
The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by various heteroatom nucleophiles, leading to the formation of a range of adducts.
The reaction of isothiocyanates with primary and secondary amines, known as aminolysis, is a classical and highly efficient method for the synthesis of substituted thioureas. chemrxiv.orgorganic-chemistry.org This reaction proceeds through the nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate.
The generally accepted mechanism for the aminolysis of isothiocyanates involves a two-step process. rsc.orgrsc.org Initially, the amine adds to the isothiocyanate to form a zwitterionic intermediate. This is followed by a rapid proton transfer, which can be facilitated by another amine molecule, to yield the stable thiourea (B124793) product. rsc.org The reaction is often catalyzed by bases and can be influenced by the solvent polarity. rsc.org
The reaction of 2-tert-butylphenyl isothiocyanate with various amines yields a series of N-(2-tert-butylphenyl)-N'-substituted thioureas. The steric bulk of the 2-tert-butyl group can influence the reaction rate but generally does not prevent the formation of the desired thiourea products.
Table 1: Synthesis of Substituted Thioureas from this compound
| Amine Reactant | Product | Reaction Conditions |
| Aniline | N-(2-tert-butylphenyl)-N'-phenylthiourea | Varies |
| Benzylamine | N-(2-tert-butylphenyl)-N'-(phenylmethyl)thiourea | Varies |
| Morpholine | 4-(2-tert-butylphenyl)thiocarbamoylmorpholine | Varies |
While less common than aminolysis, isothiocyanates can react with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively. These reactions often require specific conditions, such as the presence of a strong base or a catalyst, to proceed efficiently.
The reaction with alcohols (alcoholysis) typically yields O-alkyl thiocarbamates. The mechanism is analogous to aminolysis, involving the nucleophilic attack of the alcohol oxygen on the isothiocyanate carbon. However, due to the lower nucleophilicity of alcohols compared to amines, these reactions are generally slower and may require elevated temperatures or catalytic activation.
Thiolysis, the reaction with thiols, results in the formation of dithiocarbamates. Thiols are more nucleophilic than alcohols and react more readily with isothiocyanates. The reaction conditions can influence the outcome, with some studies indicating that pH plays a crucial role in the selectivity between aminolysis and thiolysis when both functional groups are present. researchgate.net For instance, under slightly acidic to neutral conditions (pH 6-8), the reaction with a thiol group may be favored, while under more alkaline conditions (pH 9-11), the reaction with an amine group is preferred. researchgate.net
Table 2: Products of Alcoholysis and Thiolysis of this compound
| Nucleophile | Product |
| Ethanol | O-Ethyl N-(2-tert-butylphenyl)thiocarbamate |
| Ethanethiol | S-Ethyl N-(2-tert-butylphenyl)dithiocarbamate |
Cycloaddition Reactions Involving the C=N=S Moiety
The cumulative double bonds of the isothiocyanate group allow it to participate in various cycloaddition reactions, providing access to a wide range of heterocyclic compounds.
Isothiocyanates can undergo [2+2] cycloaddition reactions with various unsaturated partners, such as alkenes, alkynes, and ketenes, to form four-membered heterocyclic rings. researchgate.netlibretexts.org These reactions can be initiated either thermally or photochemically. libretexts.orgnih.gov The regioselectivity and stereoselectivity of these cycloadditions are influenced by the electronic and steric properties of both the isothiocyanate and the unsaturated reactant. researchgate.net
In the context of this compound, the steric hindrance imposed by the tert-butyl group would be a significant factor in determining the feasibility and outcome of [2+2] cycloadditions. The reaction with an alkene, for example, could potentially yield a thietane (B1214591) or an azetidine (B1206935) derivative, depending on whether the C=S or C=N bond of the isothiocyanate participates in the cycloaddition.
When the isothiocyanate group is part of a molecule containing another reactive functional group, intramolecular cyclization can occur, leading to the formation of various heterocyclic systems. chemrxiv.org These reactions are powerful tools in synthetic organic chemistry for the construction of complex molecular architectures.
For instance, a molecule containing both an isothiocyanate and a nucleophilic group (e.g., an amine or a hydroxyl group) separated by a suitable linker can undergo intramolecular addition to form a cyclic thiourea or thiocarbamate, respectively. The regioselectivity of the cyclization is often governed by the length and flexibility of the linker, which determines the size of the resulting ring.
Insertion Reactions into Chemical Bonds
Isothiocyanates are known to undergo insertion reactions into various chemical bonds, a transformation that is particularly useful in organometallic chemistry and for the functionalization of C-H bonds. These reactions typically involve the coordination of the isothiocyanate to a metal center, followed by the insertion of the C=N or C=S bond into a metal-ligand bond.
While specific examples involving this compound in insertion reactions are not extensively documented in the provided search results, the general reactivity pattern of isothiocyanates suggests its potential to participate in such transformations. For example, reactions with metal hydrides could lead to the formation of formamidoyl or thioformamidoyl complexes.
Insertion into Transition Metal-Ligand Bonds
The insertion of isothiocyanates into transition metal-ligand bonds, particularly metal-carbon or metal-hydride bonds, is a known process. However, specific examples detailing the insertion of this compound are not prominently reported. Generally, such reactions involve the coordination of the isothiocyanate to the metal center, followed by migratory insertion. For a sterically demanding substrate like this compound, the initial coordination to the metal center would be significantly impeded by the bulky ortho-tert-butyl group. This steric clash would likely increase the activation energy for the insertion process, potentially inhibiting the reaction or requiring harsh conditions. In studies involving other bulky isocyanides (which are isoelectronic with isothiocyanates), the steric hindrance of ligands has been shown to dramatically affect reaction efficiency and even alter the reaction pathway organic-chemistry.org.
Insertion into Main Group Element Bonds (e.g., P-P, Ga-Ga, B-H)
The insertion of the -N=C=S moiety of isothiocyanates into bonds of main group elements is a route to novel heterocyclic and organometallic compounds.
P-P Bonds: Reactions of isothiocyanates with diphosphines can lead to insertion into the P-P bond. However, the reactivity is highly dependent on the substituents on both the isothiocyanate and the phosphine. The steric bulk of the 2-tert-butylphenyl group would be a major factor, likely disfavoring the approach of the phosphorus reagent.
Ga-Ga Bonds: While research on the insertion of isothiocyanates into Ga-Ga bonds exists, specific studies involving this compound are not readily found. The bulky nature of the isothiocyanate would be expected to hinder its reaction with already sterically crowded organogallium species.
B-H Bonds: The hydroboration of the C=N or C=S bond of isothiocyanates is a potential reaction pathway. Typically, hydroboration involves the addition of a B-H bond across a pi system masterorganicchemistry.com. For this compound, the reaction would be sterically hindered, likely proceeding slowly, if at all, under standard conditions.
Metal-Catalyzed Transformations and Hydroboration Reactions
Metal catalysts are often employed to facilitate transformations that are otherwise difficult.
Metal-Catalyzed Transformations: Catalytic cycles involving sterically hindered substrates often require specialized ligands on the metal center to accommodate the bulky group organic-chemistry.org. For this compound, transformations such as cycloadditions or coupling reactions would likely necessitate catalysts with less bulky ligands to allow for substrate coordination.
Mechanistic Pathways and Reaction Intermediates
Kinetic Studies and Reaction Profiling
Detailed kinetic studies specifically for this compound are not widely published. However, general principles of physical organic chemistry allow for predictions. The rate of reactions involving nucleophilic attack at the central carbon of the isothiocyanate group is expected to be significantly lower compared to non-sterically hindered analogues like phenyl isothiocyanate. The ortho-tert-butyl group shields the electrophilic carbon from the approach of nucleophiles nih.gov.
A comparative study on the H2S-releasing properties of various isothiocyanates found that steric hindrance was a key factor influencing reaction rates nih.gov.
Isolation and Characterization of Key Intermediates
The isolation of reaction intermediates is often challenging, as they can be transient species. For reactions involving this compound, the steric bulk of the tert-butyl group might, in some cases, stabilize certain intermediates by preventing subsequent reaction steps, potentially facilitating their isolation and characterization. For instance, in a multi-step reaction, a sterically hindered intermediate might accumulate because the activation energy for the next step is prohibitively high. The formation of isothiocyanate intermediates is a known strategy in the synthesis of N-heterocycles rsc.org.
Role of Steric Hindrance from the ortho-tert-Butyl Group on Reaction Kinetics and Selectivity
The primary influence of the ortho-tert-butyl group is steric hindrance. This has several consequences:
Reaction Kinetics: The rate of reactions, particularly those involving attack at the isothiocyanate carbon or the adjacent phenyl ring positions, is significantly reduced. The bulky group acts as a shield, hindering the approach of reactants and raising the energy of the transition state youtube.com.
Selectivity: In reactions with multiple possible sites of attack, the ortho-tert-butyl group can enhance selectivity by blocking the ortho position of the phenyl ring and impeding access to the nitrogen and carbon atoms of the isothiocyanate group. This can direct reactants to attack the less hindered sulfur atom or the para-position of the aromatic ring. Studies on other aromatic systems confirm that bulky ortho-substituents have a profound effect on directing the outcome of reactions lehigh.eduresearchgate.net.
The table below summarizes the expected impact of the ortho-tert-butyl group on the reactivity of this compound compared to the unsubstituted phenyl isothiocyanate.
| Reaction Type | Expected Effect of ortho-tert-Butyl Group | Rationale |
| Nucleophilic Attack at NCS Carbon | Decreased reaction rate | Steric shielding of the electrophilic carbon atom. |
| Electrophilic Aromatic Substitution | Decreased rate; preference for para-substitution | Steric hindrance at ortho-positions; electronic donation from the alkyl group weakly activates the ring. |
| Insertion Reactions | Significantly decreased reactivity | Hindrance to the necessary coordination and orientation of reactants. |
| Cycloaddition Reactions | Lower reaction rates and potentially altered regioselectivity | Steric repulsion in the transition state. |
Advanced Computational and Theoretical Studies on 2 Tert Butylphenyl Isothiocyanate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable for accurately predicting the properties of molecules like 2-tert-Butylphenyl isothiocyanate. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a host of other properties can be derived.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory is a computational method that determines the electronic structure of a molecule by calculating its electron density. For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the lowest energy arrangement of its atoms—the optimized molecular geometry.
These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For instance, the geometry of the isothiocyanate group is expected to be nearly linear, but minor bending can occur due to steric repulsion from the bulky ortho-tert-butyl group. The C-N=C and N=C=S bond angles are critical parameters that define the shape of this functional group. The electronic structure analysis reveals the distribution of electron density, highlighting the electronegative character of the nitrogen and sulfur atoms and the electrophilic nature of the central carbon atom in the isothiocyanate moiety. This charge distribution is fundamental to understanding the molecule's reactivity.
Table 1: Representative Calculated Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d)) Note: These are typical expected values based on calculations of similar aromatic isothiocyanates.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C(ipso) | N | 1.42 Å | |
| Bond Length | N | C | 1.21 Å | |
| Bond Length | C | S | 1.58 Å | |
| Bond Angle | C(ipso) | N | C | 172.5° |
| Bond Angle | N | C | S | 178.9° |
| Dihedral Angle | C(ortho) | C(ipso) | N | C |
Calculation of Frontier Molecular Orbitals (FMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
For this compound, the HOMO is typically a π-type orbital with significant contributions from the sulfur atom's lone pairs and the phenyl ring. The LUMO is generally the π* antibonding orbital of the N=C=S group, centered on the electrophilic carbon atom. The energies of these orbitals and their spatial distribution are crucial for predicting reactivity. A small HOMO-LUMO energy gap suggests higher reactivity.
FMO analysis can predict the regioselectivity and feasibility of various reactions. For example, in a cycloaddition reaction, the orbital symmetry and overlap between the FMOs of the isothiocyanate and the reaction partner determine whether the reaction is thermally or photochemically allowed. youtube.com In reactions with nucleophiles, the attack will be directed towards the atomic centers where the LUMO has the largest coefficient, which is invariably the central carbon of the isothiocyanate group.
Table 2: Representative FMO Energies for an Aromatic Isothiocyanate Note: Values are hypothetical and for illustrative purposes.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.9 | π-orbital, localized on phenyl ring and S atom |
| LUMO | -1.2 | π* orbital, localized on the N=C=S group |
| HOMO-LUMO Gap | 7.7 | Indicator of chemical reactivity |
Natural Bond Orbital (NBO) Analysis of Bonding and Electronic Delocalization
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, etc.). This method allows for the quantitative analysis of electron delocalization through hyperconjugative interactions.
Reaction Mechanism Elucidation through Computational Transition State Search
Understanding how a chemical reaction proceeds requires identifying the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. ucsb.edu Computational chemistry offers powerful algorithms for locating these elusive saddle points on the potential energy surface.
For reactions involving this compound, such as its addition reaction with an amine to form a thiourea (B124793), a transition state search would be performed. researchgate.net This typically involves:
Initial Guess: Constructing an initial guess for the TS geometry, often by interpolating between the reactant and product structures.
Optimization: Using specialized algorithms (e.g., Berny optimization to a saddle point or Eigenvector Following) to locate the stationary point where the energy is a maximum in one direction (the reaction coordinate) and a minimum in all other directions.
Verification: Performing a vibrational frequency calculation at the located TS geometry. A true first-order saddle point will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
Once the TS is verified, an Intrinsic Reaction Coordinate (IRC) calculation can be run. This traces the minimum energy path downhill from the transition state to confirm that it connects the intended reactants and products. This process provides a detailed, step-by-step view of bond-making and bond-breaking, allowing for the calculation of the activation energy barrier, which is critical for predicting reaction rates.
Spectroscopic Parameter Prediction and Validation (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental spectra.
For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard feature in most quantum chemistry software packages. nih.govnih.gov The process involves optimizing the molecular geometry and then performing a GIAO calculation, typically with the same DFT functional and a suitable basis set. The resulting absolute magnetic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. youtube.com Comparing the predicted shifts with experimental data can confirm the molecular structure and help assign specific resonances.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations determine the normal modes of vibration and their corresponding frequencies. The characteristic asymmetric stretching frequency of the N=C=S group, typically appearing in the 2000-2150 cm⁻¹ region of the IR spectrum, can be precisely predicted. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.
Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Parameter | Predicted Value (Scaled) | Typical Experimental Value |
| ¹³C NMR (N=C =S) | 135.2 ppm | ~135 ppm |
| ¹³C NMR (C -tert-butyl) | 35.1 ppm | ~35 ppm |
| IR Frequency (N=C=S stretch) | 2095 cm⁻¹ | 2050-2150 cm⁻¹ |
Conformational Analysis of the tert-Butylphenyl Moiety and its Impact on Molecular Dynamics
Computational conformational analysis is used to explore the potential energy surface associated with the rotation of the tert-butyl group and the rotation around the C(phenyl)-N bond. acs.org By systematically changing the relevant dihedral angles and calculating the energy at each point, a potential energy profile can be generated. This allows for the identification of the lowest-energy (most stable) conformer and the determination of the energy barriers for rotation between different conformations. Studies on tert-butylbenzene (B1681246) have shown that the lowest energy conformation typically has one of the methyl groups of the tert-butyl substituent eclipsing the plane of the phenyl ring. nih.gov A similar preference would be expected for this compound, and understanding these conformational preferences is crucial for accurately modeling its reactivity and interactions.
Applications in Advanced Chemical Synthesis and Material Science
Versatile Building Block in Complex Molecule Synthesis
The reactivity of the isothiocyanate group allows for its incorporation into a wide array of molecular scaffolds, serving as a linchpin for constructing complex organic molecules.
Construction of Nitrogen and Sulfur-Containing Heterocycles
2-tert-Butylphenyl isothiocyanate is a key starting material for the synthesis of various nitrogen and sulfur-containing heterocycles, which are significant structural motifs in medicinal chemistry and material science. nih.gov
2-Aminobenzimidazoles: These compounds can be synthesized through multi-step reactions often involving a cyclization reaction where the isothiocyanate group plays a crucial role in the formation of the imidazole (B134444) ring.
Thiazolidines: The reaction of this compound with appropriate precursors, such as α-amino acids or their derivatives, can lead to the formation of thiazolidine (B150603) rings. For instance, the reaction with ethyl bromoacetate (B1195939) can yield 2-[(4-hydroxy-2-methylquinolin-6-yl)imino]-1,3-thiazolidin-4-one. nih.gov
Quinolines: While direct synthesis from this compound is less common, derivatives of this compound can be used in the construction of quinoline (B57606) systems. nih.govnih.gov For example, N-(4-Hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea, synthesized from an aminoquinoline and phenyl isothiocyanate, is a precursor for further heterocyclic modifications. nih.gov
Benzothiazoles: The synthesis of 2-substituted benzothiazoles can be achieved through various methods, including the reaction of 2-aminothiophenol (B119425) with isothiocyanates. mdpi.comnih.govnih.govorganic-chemistry.orgnottingham.ac.uk This reaction provides a direct route to incorporating the 2-tert-butylphenylamino group into the benzothiazole (B30560) core.
| Heterocycle | General Synthetic Strategy | Key Reagents |
|---|---|---|
| 2-Aminobenzimidazoles | Cyclization of a substituted phenylenediamine with an isothiocyanate. | o-Phenylenediamines, Isothiocyanates |
| Thiazolidines | Reaction of a thiourea (B124793) derivative with a bifunctional electrophile. nih.gov | Thioureas, Ethyl bromoacetate nih.gov |
| Quinolines | Multi-step synthesis involving the formation of a thiourea derivative followed by cyclization. nih.gov | Aminoquinolines, Isothiocyanates nih.gov |
| Benzothiazoles | Condensation of 2-aminothiophenol with an isothiocyanate. mdpi.comnih.govnih.gov | 2-Aminothiophenol, Isothiocyanates mdpi.comnih.govnih.gov |
Synthesis of Various Thiourea Derivatives
The reaction of this compound with primary or secondary amines readily yields unsymmetrical thiourea derivatives. nih.govanalis.com.myresearchgate.netorganic-chemistry.org This straightforward addition reaction is a cornerstone of its synthetic utility, providing a diverse range of thioureas with potential applications in various fields. These thiourea derivatives are also valuable intermediates for the synthesis of other heterocyclic compounds. nih.gov
Precursor for Ligand Design in Coordination Chemistry
The presence of both nitrogen and sulfur atoms in the isothiocyanate group, and in its thiourea derivatives, makes this compound an attractive precursor for designing ligands for coordination chemistry. These ligands can form stable complexes with various transition metals. nih.govnih.govresearchgate.net The electronic and steric properties of the bulky tert-butyl group can influence the coordination geometry and reactivity of the resulting metal complexes. For instance, thiourea derivatives can act as bidentate or bridging ligands, coordinating to metal centers through both the sulfur and nitrogen atoms.
Chemical Derivatization for Analytical and Spectroscopic Probes
The reactivity of the isothiocyanate group is also exploited in the development of analytical methods and spectroscopic probes.
Formation of Derivatives for Chromatographic Analysis
This compound can be derivatized to facilitate its detection and quantification by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). nih.govnih.govnih.gov For example, its conversion to a corresponding thiourea derivative by reaction with an amine introduces a chromophore that can be readily detected by UV-Vis spectroscopy. nih.gov This derivatization is particularly useful for analyzing complex biological matrices where the native compound may be difficult to detect. nih.govnih.gov A method for the determination of S-(2-carboxyethyl)-N-(2-tert.-butyl-5-methoxy-benzthiazol-6-yl)dithiocarbamate and its active isothiocyanate metabolite in biological fluids has been developed using HPLC. nih.gov
Role in the Modification of Surfaces and Frameworks (e.g., Metal-Organic Frameworks, Semiconductor Surfaces)
Currently, there is a lack of specific published research detailing the application of this compound in the modification of Metal-Organic Frameworks or semiconductor surfaces.
Emerging Research Directions and Future Outlook
Development of Sustainable and Atom-Economical Synthetic Routes
The development of environmentally friendly and efficient methods for synthesizing 2-tert-Butylphenyl isothiocyanate is a key area of ongoing research. Traditional routes for isothiocyanate synthesis often involve toxic reagents like thiophosgene (B130339) or carbon disulfide. rsc.orgnih.gov Modern approaches are shifting towards more sustainable alternatives.
One promising strategy involves the amine-catalyzed sulfurization of isocyanides with elemental sulfur. rsc.orgnih.gov This method offers a greener alternative, utilizing a readily available and less hazardous sulfur source. Research has demonstrated that catalytic amounts of amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can effectively promote this transformation, achieving moderate to high yields. rsc.orgnih.gov The use of benign solvents like Cyrene™ or γ-butyrolactone (GBL) further enhances the sustainability of this process. rsc.orgnih.gov Optimization of purification techniques, such as column chromatography, has also been a focus to minimize waste and achieve low E-factors, a measure of the amount of waste generated per unit of product. rsc.orgnih.gov
Another avenue being explored is the synthesis from primary amines using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This method converts alkyl and aryl amines to their corresponding isothiocyanates via dithiocarbamates in good to excellent yields. researchgate.net A significant advantage of this approach is that most byproducts are volatile, simplifying the work-up to a simple evaporation of the reaction mixture. researchgate.net
Furthermore, processes utilizing dry hydrogen chloride gas as a catalyst for the preparation of tert-butyl isothiocyanate from ammonium (B1175870) thiocyanate (B1210189) and tert-butyl alcohol are being investigated. google.com This method is advantageous as the catalyst is easily separated, and it reportedly produces the final product with high purity (over 98%) without generating significant by-products. google.com
Atom economy, a concept that emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a central theme in these developments. google.comrsc.org For instance, reagentless approaches for related transformations, such as the iodosulfenylation of alkynes, showcase the potential for 100% atom economy. rsc.org The principles from such studies could inspire the design of highly efficient syntheses for this compound.
Exploration of Unprecedented Reactivity Patterns and Uncatalyzed Transformations
The steric hindrance imposed by the ortho-tert-butyl group in this compound significantly influences its reactivity, leading to potentially unique transformation pathways compared to less hindered isothiocyanates. The electron-withdrawing nature of the adjacent acyl group in acyl isothiocyanates is known to enhance the reactivity of the isothiocyanate group, promoting nucleophilic addition. arkat-usa.org While this compound is not an acyl isothiocyanate, the electronic and steric effects of the tert-butyl group are of great interest to researchers.
Current research is focused on exploring how this steric bulk might steer reaction mechanisms, potentially favoring certain products or enabling reactions that are not feasible with other isothiocyanates. Uncatalyzed transformations are of particular interest as they represent inherently more efficient and environmentally benign processes.
For example, the reaction of 2-naphthols with aryl isothiocyanates has been shown to proceed in the presence of a catalyst, but also in the absence of sulfur or an external oxidant, where an additional equivalent of the isothiocyanate acts as a dehydrogenating agent. researchgate.net This suggests the potential for this compound to participate in similar redox-neutral or self-catalytic transformations.
Design of Novel Catalytic Systems Utilizing this compound as a Substrate or Ligand
The unique electronic and steric properties of this compound make it an interesting candidate for use in the design of novel catalytic systems, both as a substrate and as a ligand.
As a substrate, it can be used to probe the limits and capabilities of new catalytic methodologies. For instance, the development of catalytic systems for cross-coupling reactions often involves testing their efficacy with a range of substrates, including those with bulky substituents. mdpi.com
More intriguingly, the isothiocyanate group itself, or derivatives thereof, can act as a ligand for transition metals. While research on this compound as a ligand is still nascent, the broader field of sulfur-containing ligands is well-established. Thiols, for example, can act as transient cooperative ligands in catalysis, influencing the stereoselectivity and turnover of reactions. nih.gov The ability of the sulfur atom in the isothiocyanate group to coordinate with a metal center could lead to the development of novel catalysts with unique reactivity. The steric bulk of the tert-butyl group would likely play a crucial role in defining the coordination sphere around the metal, potentially leading to high selectivity in catalytic transformations.
Synergistic Experimental and Computational Research for Deeper Mechanistic Insight
To fully understand and exploit the chemical behavior of this compound, a combination of experimental and computational approaches is essential. Density Functional Theory (DFT) calculations are becoming increasingly powerful in elucidating reaction mechanisms, especially for complex transformations involving reactive intermediates. researchgate.net
Computational studies can provide detailed pictures of reaction pathways, transition states, and the electronic factors that govern reactivity. researchgate.net For example, DFT calculations have been used to understand the mechanisms of the reaction of elemental sulfur with nucleophiles, which is relevant to the synthesis of isothiocyanates. researchgate.net Such computational insights can guide the design of new experiments and the development of more efficient synthetic protocols.
By combining experimental observations with computational modeling, researchers can gain a deeper understanding of the role of the tert-butyl group in influencing the reactivity of the isothiocyanate moiety. This synergistic approach can accelerate the discovery of novel reactions and the optimization of existing ones.
Integration with Automated Synthesis and Flow Chemistry Methodologies
The integration of this compound chemistry with modern technologies like automated synthesis and flow chemistry holds significant promise for the future. Flow chemistry, in particular, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in a flask. beilstein-journals.org
The synthesis and reactions of isothiocyanates could be adapted to flow systems, allowing for more efficient and scalable production. beilstein-journals.org For instance, the use of supported reagents and catalysts in flow reactors can simplify purification and enable continuous processing. beilstein-journals.org The precise control over reaction parameters offered by flow chemistry could also be beneficial for studying the kinetics and mechanisms of reactions involving this compound.
Q & A
Q. What are the optimized synthetic routes for 2-tert-Butylphenyl isothiocyanate, and how do reaction conditions influence yield?
The synthesis of aryl isothiocyanates typically involves reacting amines with thiophosgene or its derivatives. For example, benzoyl isothiocyanate is synthesized by reacting benzoyl chloride with ammonium isothiocyanate in 1,4-dioxane under reflux, followed by filtration of ammonium chloride byproducts . Optimization of temperature (e.g., 50°C for dithiocarbamates) and reaction time (4 hours for DTC synthesis) is critical for maximizing yield . Characterization via NMR, IR, and mass spectrometry ensures structural fidelity .
Q. How can researchers ensure accurate detection and quantification of this compound in complex matrices?
Analytical methods such as high-performance liquid chromatography (HPLC) paired with UV-Vis detection or mass spectrometry are standard. For structural confirmation, H and C NMR spectroscopy, infrared spectroscopy (to confirm -N=C=S groups), and elemental analysis are essential . Calibration curves using pure standards and spiked recovery experiments validate quantification accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 filters for high-concentration exposure) and chemical-resistant gloves. Environmental controls include avoiding drainage systems and using fume hoods. Acute toxicity and mutagenicity classifications suggest stringent containment and waste disposal protocols .
Advanced Research Questions
Q. How does this compound modulate bacterial virulence factors, and what transcriptomic approaches can elucidate these mechanisms?
Benzyl isothiocyanate (structurally analogous) downregulates Staphylococcus aureus virulence genes (e.g., hla, fnbA) via transcriptomic analysis. RNA sequencing (RNA-seq) and qRT-PCR validate differential gene expression. Dose-response assays (e.g., 0.5–2.0 mM BITC) combined with biofilm inhibition studies reveal concentration-dependent effects .
Q. What structural modifications enhance the bioactivity of this compound in anticancer or antimicrobial applications?
Structure-activity relationship (SAR) studies show that tert-butyl groups enhance lipophilicity, improving membrane permeability. Modifying the aryl ring with electron-withdrawing groups (e.g., halogens) increases electrophilicity, enhancing thiol reactivity in biological targets . Computational modeling (e.g., DFT) predicts binding affinities to cysteine residues in oncoproteins .
Q. How can contradictory findings in the bioactivity of isothiocyanates be resolved?
Discrepancies between observational studies (e.g., cancer-protective effects in cruciferous vegetables) and mechanistic models require controlled in vitro/in vivo experiments. For example, murine studies using purified this compound isolates (vs. dietary mixtures) clarify dose-dependent effects. Confounding variables (e.g., metabolism, bioavailability) are addressed via pharmacokinetic profiling .
Q. What interdisciplinary approaches integrate this compound into materials science?
Its reactive isothiocyanate group enables covalent bonding with polymers or nanoparticles. For instance, functionalizing graphene oxide with aryl isothiocyanates enhances antimicrobial coatings. Spectroscopic monitoring (e.g., FTIR for -NCS consumption) confirms successful conjugation .
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
Stability studies in aprotic solvents (e.g., DMSO, dioxane) at 4°C show <5% degradation over 6 months. Accelerated degradation tests (40°C, 75% humidity) coupled with HPLC-MS identify hydrolysis byproducts (e.g., thioureas). Antioxidants (e.g., BHT) in storage buffers mitigate oxidative decomposition .
Methodological Notes
- Experimental Design : Use fractional factorial designs to optimize synthesis parameters (temperature, solvent, stoichiometry) .
- Data Contradictions : Apply meta-analysis frameworks to reconcile conflicting bioactivity data, emphasizing controlled variables and model systems .
- Ethical Compliance : Adhere to institutional biosafety protocols (e.g., BSL-2 for antimicrobial assays) and declare conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
